molecular formula C12H10O4 B3047384 Divinyl terephthalate CAS No. 13846-19-0

Divinyl terephthalate

Cat. No.: B3047384
CAS No.: 13846-19-0
M. Wt: 218.2 g/mol
InChI Key: IHXBXGHGYCSRAP-UHFFFAOYSA-N
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Description

Divinyl terephthalate is an organic compound with the molecular formula C12H10O4. It is also known as 1,4-benzenedicarboxylic acid, 1,4-diethenyl ester. This compound is a derivative of terephthalic acid, where the carboxylic acid groups are esterified with vinyl groups. This compound is used in various polymerization reactions and has applications in the production of high-performance materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Divinyl terephthalate can be synthesized through the esterification of terephthalic acid with vinyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature range of 110-120°C under reduced pressure to remove water formed during the reaction .

Industrial Production Methods

In industrial settings, this compound is produced by the transesterification of dimethyl terephthalate with vinyl acetate. This method involves heating the reactants in the presence of a catalyst, such as titanium tetraisopropoxide, to achieve the desired ester exchange. The reaction is carried out at elevated temperatures, typically around 150-200°C, to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions

Divinyl terephthalate undergoes various chemical reactions, including:

    Polymerization: It can undergo free-radical polymerization to form crosslinked polymers.

    Transesterification: It can react with alcohols to form different esters.

    Hydrolysis: It can be hydrolyzed to terephthalic acid and vinyl alcohol.

Common Reagents and Conditions

Major Products Formed

    Polymerization: Crosslinked polymers with high thermal stability.

    Transesterification: Various esters depending on the alcohol used.

    Hydrolysis: Terephthalic acid and vinyl alcohol.

Mechanism of Action

The mechanism of action of divinyl terephthalate primarily involves its ability to undergo polymerization and crosslinking reactions. The vinyl groups in the compound participate in free-radical polymerization, leading to the formation of crosslinked networks. These networks enhance the mechanical and thermal properties of the resulting materials . The molecular targets include the vinyl groups, which react with free radicals to form polymer chains.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Divinyl terephthalate is unique due to its terephthalic acid backbone, which imparts rigidity and thermal stability to the polymers formed from it. This makes it particularly valuable in applications requiring high-performance materials with excellent mechanical properties .

Properties

IUPAC Name

bis(ethenyl) benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-3-15-11(13)9-5-7-10(8-6-9)12(14)16-4-2/h3-8H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXBXGHGYCSRAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC(=O)C1=CC=C(C=C1)C(=O)OC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572141
Record name Diethenyl benzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13846-19-0
Record name Diethenyl benzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 8.0 g of terephthalic acid (48 mmol), 0.10 g of Re2(CO)10 (0.15 mmol) and 17.3 g of toluene was subjected to vinylation at 140° C., a nitrogen pressure of 2 bar and an acetylene pressure of 18 bar for 6 h. Divinyl terephthalate was obtained, which was detectable by means of GC-MS analysis.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step One
Name
Re2(CO)10
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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